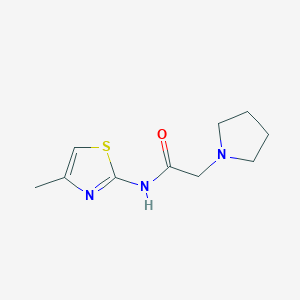

![molecular formula C20H15FN4O B4632102 2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632102.png)

2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyanoacrylamides typically involves the condensation reaction of appropriate precursors under basic conditions. For example, a related compound was synthesized through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol, yielding a 90% product (Kariuki et al., 2022). This method demonstrates the general approach for synthesizing compounds within this family, emphasizing the importance of selecting appropriate precursors and conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of cyanoacrylamides is characterized using techniques such as NMR spectroscopy and single crystal X-ray diffraction. These methods provide insights into the compound's conformation, bond lengths, angles, and overall geometry, crucial for understanding its reactivity and interactions (Kariuki et al., 2022).

Chemical Reactions and Properties

Cyanoacrylamides participate in various chemical reactions, including condensation, cyclization, and addition reactions, due to their reactive cyano and acrylamide groups. These reactions can lead to a wide range of derivatives with diverse biological and chemical properties. For instance, reactions with nucleophiles can yield heterocyclic compounds, which are often explored for their biological activities (Bondock et al., 2011).

Physical Properties Analysis

The physical properties of cyanoacrylamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography reveals the compound's crystalline nature and packing in the solid state, which can affect its solubility and stability (Matos et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the functional groups present in the cyanoacrylamide structure. These properties are crucial for the compound's applications in drug design, agriculture, and material science. Studies on related compounds have shown their potential as inhibitors and reactants in various biological and chemical processes (Mohamed et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Structure Determination

The related compound "2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide" was synthesized with high yield, showcasing the chemical's structural versatility and potential for modification. This process involved condensation reactions under specific conditions, highlighting its applicability in chemical synthesis and material science (Kariuki et al., 2022).

Cytotoxicity and Antitumor Activities

Another study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, revealing the compound's potential in cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This implies its relevance in developing anticancer agents and understanding the molecular basis of cancer treatment (Hassan, Hafez, & Osman, 2014).

Herbicidal Activity

Research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, a similar class of compounds, demonstrated significant herbicidal activities. This underscores the compound's utility in agricultural sciences, particularly in the development of novel herbicides with enhanced efficacy (Wang, Li, Li, & Huang, 2004).

Corrosion Inhibition

A study focused on new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, investigated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. The findings suggest applications in materials science, particularly in metal preservation and the study of corrosion processes (Abu-Rayyan et al., 2022).

Organic Sensitizers for Solar Cell Applications

Innovative organic sensitizers with components like 2-cyano-acrylic acid were engineered for high efficiency in solar cell applications. This highlights the compound's role in renewable energy research and the development of more efficient solar energy harvesting technologies (Kim et al., 2006).

Mechanofluorochromic Properties

The study of 3-aryl-2-cyano acrylamide derivatives revealed significant insights into their mechanofluorochromic properties. This research is pertinent to the development of smart materials that change color or fluorescence in response to mechanical stimuli, with potential applications in sensors and display technologies (Song et al., 2015).

Propiedades

IUPAC Name |

(Z)-2-cyano-N-(2-fluorophenyl)-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O/c1-13-6-8-14(9-7-13)19-16(12-23-25-19)10-15(11-22)20(26)24-18-5-3-2-4-17(18)21/h2-10,12H,1H3,(H,23,25)(H,24,26)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHVISLAFNNIPT-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)

![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

![methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)

![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4632065.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)

![1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4632087.png)

![4-({2-[(4-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4632091.png)

![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4632110.png)